tpi-1

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du TPI-1 implique plusieurs étapes, commençant par la sélection de matières premières et de réactifs appropriés. La voie de synthèse comprend généralement la formation d'intermédiaires clés par une série de réactions chimiques, telles que la substitution nucléophile et les réactions de condensation. Les conditions réactionnelles nécessitent souvent des températures, des solvants et des catalyseurs spécifiques pour assurer le rendement et la pureté souhaités du produit .

Les méthodes de production industrielle du this compound sont conçues pour mettre à l'échelle le processus de synthèse en laboratoire tout en maintenant la qualité et la constance du composé. Cela implique l'optimisation des conditions réactionnelles, des techniques de purification et des mesures de contrôle de la qualité pour répondre aux normes industrielles .

Analyse Des Réactions Chimiques

Le TPI-1 subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le this compound en formes réduites, qui peuvent avoir des activités biologiques différentes.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Le this compound est utilisé comme un composé d'outil pour étudier l'inhibition de la SHP-1 et ses effets sur diverses voies biochimiques.

Biologie : En recherche biologique, le this compound est utilisé pour étudier le rôle de la SHP-1 dans la régulation et la signalisation des cellules immunitaires.

Mécanisme d'action

Le mécanisme d'action du this compound implique l'inhibition sélective de la SHP-1, conduisant à une phosphorylation accrue des substrats de la SHP-1 tels que pLck-pY394. Cela entraîne une activation accrue des cellules immunitaires, y compris l'induction de cellules productrices d'interféron-gamma (IFN-γ). Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation de la SHP-1, qui joue un rôle essentiel dans la régulation de l'activation et de la fonction des cellules immunitaires .

Applications De Recherche Scientifique

Cancer Therapeutics

TPI-1 has been identified as a promising therapeutic target in various cancers. Research indicates that this compound inhibitors can significantly impede tumor growth and enhance anti-tumor immunity.

- Melanoma : In preclinical studies, this compound inhibited the growth of B16 melanoma tumors by approximately 83% when administered orally in mouse models. This effect was linked to T cell activation and the induction of interferon-gamma (IFNγ) production, suggesting that targeting this compound may augment immune responses against tumors .

- Lung Cancer : Elevated levels of this compound have been associated with poor prognosis in lung adenocarcinoma (LUAD). Studies show that knocking down this compound in LUAD cells reduces cell migration, colony formation, and xenograft tumor growth, highlighting its oncogenic potential independent of its enzymatic activity .

Mechanistic Insights

The mechanism by which this compound contributes to oncogenesis involves its translocation to the nucleus under stress conditions, which enhances chemoresistance in cancer cells. This phenomenon was observed in LUAD tissues where nuclear accumulation of this compound was significantly higher compared to adjacent normal tissues .

Potential for Combination Therapies

Research suggests that combining this compound inhibitors with other treatments could enhance therapeutic efficacy. For instance, when combined with interleukin-2 (IL-2), this compound showed synergistic effects in activating immune cells and inhibiting tumor growth .

Metabolic Disorders

This compound's role extends beyond oncology; it is also implicated in metabolic disorders. Loss of function mutations in this compound can lead to severe metabolic dysregulation, affecting energy production and cellular homeostasis . Understanding these pathways can inform therapeutic strategies for metabolic diseases.

Neurodegenerative Diseases

Recent studies have indicated that this compound may be involved in neurodegenerative diseases due to its role in glycolysis and cellular metabolism. Dysregulation of this enzyme can contribute to neuronal dysfunction and degeneration, presenting another avenue for research into potential therapies targeting this compound .

Table: Summary of Key Findings Related to this compound Applications

Mécanisme D'action

The mechanism of action of TPI-1 involves the selective inhibition of SHP-1, leading to increased phosphorylation of SHP-1 substrates such as pLck-pY394. This results in enhanced activation of immune cells, including the induction of interferon-gamma (IFN-γ) producing cells. The molecular targets and pathways involved include the SHP-1 signaling pathway, which plays a critical role in regulating immune cell activation and function .

Comparaison Avec Des Composés Similaires

Le TPI-1 est unique par rapport aux autres inhibiteurs de la SHP-1 en raison de sa grande sélectivité et de sa puissance. Les composés similaires comprennent :

Stibogluconate de sodium : Un autre inhibiteur de la SHP-1 avec une sélectivité et une puissance inférieures à celles du this compound.

Analogues du this compound : Des versions modifiées du this compound qui ont été développées pour améliorer son efficacité thérapeutique et sa sélectivité.

Ces composés similaires mettent en évidence le caractère unique du this compound en termes de ciblage spécifique et d'efficacité dans la modulation des réponses immunitaires .

Activité Biologique

Triosephosphate isomerase 1 (TPI-1) is a crucial enzyme involved in glycolysis, catalyzing the reversible conversion of dihydroxyacetone phosphate (DHAP) to glyceraldehyde 3-phosphate (G3P). Recent research has uncovered significant biological activities of this compound beyond its enzymatic function, particularly in cancer biology.

This compound's primary role is as a glycolytic enzyme, but studies indicate that its biological activity may also involve non-catalytic functions, particularly in cancer progression. The elevation of this compound levels has been correlated with poor prognosis in lung adenocarcinoma (LUAD) patients. Notably, this compound translocates to the nucleus under stress conditions, such as chemotherapy, where it appears to promote tumorigenesis independently of its catalytic activity .

Key Findings:

- Nuclear Localization: this compound accumulates in the nucleus of LUAD cells, contrasting with its cytoplasmic localization in normal tissues. This nuclear presence is linked to enhanced cell migration and resistance to chemotherapy .

- Oncogenic Function: The oncogenic properties of this compound are attributed to its nuclear translocation rather than its enzymatic activity. Knockdown studies have shown that reducing this compound levels significantly impairs cell migration and tumor growth in xenograft models .

Table 1: Summary of Key Studies on this compound

| Study | Focus | Findings |

|---|---|---|

| Zhang et al. (2022) | LUAD and this compound | Elevated this compound correlates with poor patient survival; nuclear localization promotes tumor growth. |

| Smith et al. (2023) | Stress-induced translocation | This compound translocates to the nucleus under stress, enhancing chemoresistance in cancer cells. |

| Lee et al. (2024) | Mechanistic insights | Non-catalytic roles of this compound contribute to oncogenesis; knockdown reduces cell migration and colony formation. |

Case Studies

In addition to laboratory studies, case studies have further elucidated the role of this compound in cancer biology.

Case Study 1: Lung Adenocarcinoma

A cohort study involving LUAD patients revealed that those with high levels of this compound expression had significantly lower overall survival rates compared to those with lower expression levels. The study utilized immunohistochemistry to assess this compound localization within tumor tissues, confirming its predominant nuclear presence in malignant cells .

Case Study 2: Chemoresistance Mechanism

Another investigation focused on the response of LUAD cells to chemotherapy agents. Cells exhibiting high this compound levels demonstrated increased survival rates post-treatment due to enhanced DNA repair mechanisms linked to nuclear this compound. This suggests a potential target for therapeutic intervention aimed at disrupting this compound's nuclear functions .

Propriétés

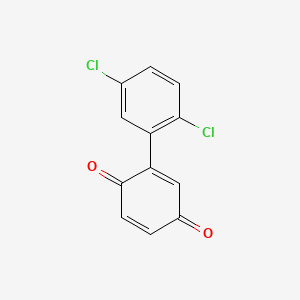

IUPAC Name |

2-(2,5-dichlorophenyl)cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2O2/c13-7-1-3-11(14)9(5-7)10-6-8(15)2-4-12(10)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHFYORNAYYOTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC(=O)C=CC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359168 | |

| Record name | 2-(2,5-dichlorophenyl)cyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79756-69-7 | |

| Record name | 79756-69-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=731240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,5-dichlorophenyl)cyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,5-Dichlorophenyl)-1,4-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.